molecular formula C12H13F4NO2 B1532066 tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate CAS No. 1072945-57-3

tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate

Cat. No. B1532066
M. Wt: 279.23 g/mol
InChI Key: MCADTPSZYQWCMT-UHFFFAOYSA-N
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Description

“tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate” is an organic compound with a molecular weight of 334.31 . It is a derivative of carbamate and contains a trifluoromethyl group, which is a common structural motif in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18F4N2O2/c1-9(8-20-21-13(22)23-14(2,3)4)10-5-6-12(16)11(7-10)15(17,18)19/h5-7,20H,1,8H2,2-4H3,(H,21,22) . This code provides a detailed description of the compound’s molecular structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate serves as a crucial intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). Its synthesis from commercially available precursors through steps like acylation, nucleophilic substitution, and reduction demonstrates its utility in organic synthesis, with optimizations leading to high yields (Zhao et al., 2017).

Material Science and Fluorine Chemistry

In material science and fluorine chemistry, the compound exhibits potential due to its fluorine content. For instance, fluorinated compounds like tert-Butyl N-trifluoromethylcarbamate have been studied for their unique bond lengths and molecular configurations, contributing to the understanding of molecular structures in fluorine chemistry (Brauer et al., 1988).

Advanced Fluorination Techniques

The compound has been implicated in the development of advanced fluorination techniques, highlighting the synthesis and applications of fluorinated phenylsulfur trifluorides. These materials show high stability and utility in various fluorination reactions, making them valuable for both academic and industrial applications in creating fluorinated molecules (Umemoto et al., 2010).

Photophysical and Electrochemical Properties

Research into the photophysical and electrochemical properties of tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate-related materials has led to the development of bipolar materials for thermally activated delayed fluorescence. These materials, synthesized through specific reactions, have tunable energy gaps, demonstrating their potential use in optoelectronic applications (Huang et al., 2014).

Novel Building Blocks in Organic Synthesis

The compound and its derivatives serve as novel building blocks in organic synthesis, enabling the creation of protected hydroxylamines and other functional groups. These building blocks have been used in various chemical transformations, showcasing their versatility in synthetic organic chemistry (Guinchard et al., 2005).

properties

IUPAC Name

tert-butyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCADTPSZYQWCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674723
Record name tert-Butyl [4-fluoro-3-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate

CAS RN

1072945-57-3
Record name tert-Butyl [4-fluoro-3-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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